molecular formula C12H20N2 B1452685 N1-Butyl-N1,3-dimethylbenzene-1,4-diamine CAS No. 1155005-40-5

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine

Cat. No.: B1452685
CAS No.: 1155005-40-5
M. Wt: 192.3 g/mol
InChI Key: MUNAIHKQRMGCOJ-UHFFFAOYSA-N
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Description

N1-Butyl-N1,3-dimethylbenzene-1,4-diamine: is an organic compound with the molecular formula C12H20N2. It belongs to the class of aromatic amines and is characterized by the presence of a butyl group and two methyl groups attached to a benzene ring with two amine groups at the para positions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N1-Butyl-N1,3-dimethylbenzene-1,4-diamine typically begins with the commercially available N1,3-dimethylbenzene-1,4-diamine.

    Alkylation Reaction: The butyl group is introduced via an alkylation reaction using butyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods:

    Batch Process: In industrial settings, the synthesis is often performed in batch reactors where precise control over temperature and reaction time is maintained.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and inhibition.

Medicine:

    Pharmaceuticals: It is explored for its potential use in the development of new drugs due to its unique chemical properties.

Industry:

    Dye Manufacturing: The compound is used in the production of dyes and pigments.

    Polymer Industry: It is utilized in the synthesis of polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N1-Butyl-N1,3-dimethylbenzene-1,4-diamine can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: The compound may interact with specific receptors on cell surfaces, influencing cellular responses.

Comparison with Similar Compounds

    N1,N3-Dimethylbenzene-1,3-diamine: Similar in structure but lacks the butyl group.

    N,N-Dimethyl-1,4-phenylenediamine: Another aromatic amine with different substituents.

Uniqueness:

    Structural Features: The presence of both butyl and methyl groups in N1-Butyl-N1,3-dimethylbenzene-1,4-diamine provides unique steric and electronic properties that differentiate it from similar compounds.

    Reactivity: The compound’s reactivity in various chemical reactions is influenced by its unique substituents, making it valuable in specific applications.

Properties

IUPAC Name

4-N-butyl-4-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-5-8-14(3)11-6-7-12(13)10(2)9-11/h6-7,9H,4-5,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNAIHKQRMGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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